Cas no 2229211-93-0 (tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate)

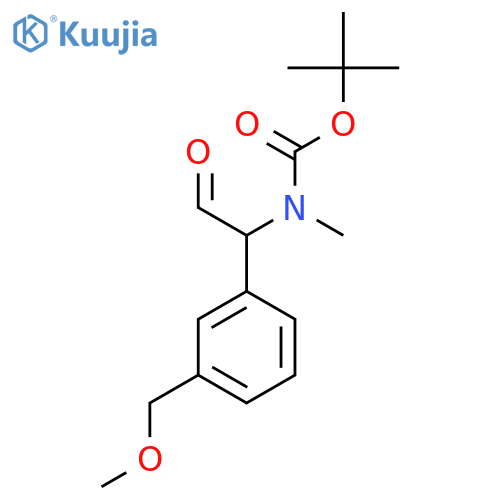

2229211-93-0 structure

商品名:tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate

- 2229211-93-0

- EN300-1884999

- tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate

-

- インチ: 1S/C16H23NO4/c1-16(2,3)21-15(19)17(4)14(10-18)13-8-6-7-12(9-13)11-20-5/h6-10,14H,11H2,1-5H3

- InChIKey: AOIIEZWUYICFEU-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)C1C=CC=C(COC)C=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 293.16270821g/mol

- どういたいしつりょう: 293.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.8Ų

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884999-0.05g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 0.05g |

$1344.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-2.5g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 2.5g |

$3136.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-0.1g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 0.1g |

$1408.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-1.0g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 1g |

$1599.0 | 2023-06-03 | ||

| Enamine | EN300-1884999-1g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 1g |

$1599.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-5g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 5g |

$4641.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-10g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 10g |

$6882.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-0.25g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 0.25g |

$1472.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-0.5g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 0.5g |

$1536.0 | 2023-09-18 | ||

| Enamine | EN300-1884999-5.0g |

tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate |

2229211-93-0 | 5g |

$4641.0 | 2023-06-03 |

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2229211-93-0 (tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量